Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate
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Overview
Description
1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of the piperidine ring, and subsequent functionalization to introduce the tert-butyl and methyl groups . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH adjustments to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-Tert-butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate: This compound shares a similar structure but may have different functional groups or stereochemistry.
1-(tert-butyl) 3-methyl (3S,5S)-5-aminopiperidine-1,3-dicarboxylate: Another similar compound with slight variations in its stereochemistry.
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,5R)-5-aminopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
BEOGYMDIRWHZBM-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)N)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |
Origin of Product |
United States |
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